molecular formula C16H12O2 B8791528 Methyl 2-(phenylethynyl)benzoate CAS No. 33578-05-1

Methyl 2-(phenylethynyl)benzoate

Cat. No.: B8791528
CAS No.: 33578-05-1
M. Wt: 236.26 g/mol
InChI Key: HPOPSJUQHAPJER-UHFFFAOYSA-N
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Description

Methyl 2-(phenylethynyl)benzoate (C₁₆H₁₂O₂) is an aromatic ester featuring a phenylethynyl group at the 2-position of the benzoate ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of isocoumarin derivatives via Zn(OTf)₂-catalyzed cyclization reactions with ethyl acrylate . Its molecular structure combines electron-withdrawing (ester) and electron-donating (ethynyl-phenyl) groups, enabling diverse reactivity in cycloaddition and coupling reactions.

Properties

CAS No.

33578-05-1

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 2-(2-phenylethynyl)benzoate

InChI

InChI=1S/C16H12O2/c1-18-16(17)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

HPOPSJUQHAPJER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(Phenylethynyl)benzoate

Ethyl 2-(phenylethynyl)benzoate (CAS 110166-71-7, C₁₇H₁₄O₂) replaces the methyl ester with an ethyl group. This substitution increases molecular weight (250.29 g/mol vs. Both compounds exhibit similar reactivity in cyclization reactions, but the ethyl derivative may show slower reaction kinetics due to steric hindrance .

Methyl 2-Ethynylbenzoate Derivatives

Methyl 2-ethynylbenzoate (CAS 33577-99-0, C₁₀H₈O₂) lacks the phenyl group on the ethynyl moiety. Its simpler structure reduces steric bulk, enabling faster reaction rates in alkyne-based transformations. For example, in , Methyl 2-((trimethylsilyl)ethynyl)benzoate is synthesized as a precursor, where the trimethylsilyl group enhances stability during handling .

Substituted Phenylethynyl Derivatives

describes analogs with hydroxyl, acetoxy, and benzimidazolylmethoxy substituents on the phenylethynyl group:

  • Methyl 2-(2-cyanomethoxyphenylethynyl)benzoate (4.25): The electron-withdrawing cyano group may accelerate electrophilic substitution reactions .

Zn(OTf)₂-Catalyzed Cyclization to Isocoumarins

Methyl 2-(phenylethynyl)benzoate reacts with ethyl acrylate under Zn(OTf)₂ catalysis to yield isocoumarin derivatives. Substituents on the phenylethynyl phenyl ring significantly impact reaction efficiency:

Substituent (R) Reaction Time (min) Yield (%) Reference
H 60 77
NO₂ 120 68
CH₃ 40 85
CH₃O 30 89

Key Findings :

  • Electron-donating groups (e.g., CH₃O) enhance yields and reduce reaction times by stabilizing transition states through resonance .
  • Electron-withdrawing groups (e.g., NO₂) slow reactions due to decreased electron density at the ethynyl carbon .

Comparison with Quinoline-Based Analogs

highlights quinoline-piperazine benzoate derivatives (C1–C7), which are structurally more complex. These compounds exhibit crystallinity (yellow/white solids) and distinct NMR profiles due to extended conjugation, but their synthesis requires multi-step protocols compared to the straightforward cyclization of this compound .

Molecular Weight and Solubility

  • This compound : MW 238.24; moderate solubility in ethyl acetate .
  • Ethyl analog: MW 250.29; higher lipophilicity, favoring non-polar solvents .
  • Methyl 2-ethynylbenzoate : MW 160.17; increased volatility and solubility in ethers .

Crystallographic Data

reports that Methyl 2-[(2-methylphenoxy)methyl]benzoate forms stable crystals with defined molecular geometries, suggesting that substituents on the benzoate ring influence packing efficiency. Similar analysis for this compound would require crystallographic studies .

Q & A

Q. What are the common synthetic routes for Methyl 2-(phenylethynyl)benzoate, and how is its structure confirmed?

this compound is synthesized via Zn(OTf)₂-catalyzed cyclization of this compound with ethyl acrylate under optimized conditions (60°C, 40–120 min, depending on substituents). Key steps include alkyne activation and nucleophilic addition. Structural confirmation employs ¹H/¹³C NMR to identify the ethynyl proton (δ ~3.1 ppm) and ester carbonyl (δ ~168 ppm), alongside FT-IR for the ester C=O stretch (~1720 cm⁻¹). X-ray crystallography may resolve steric effects in derivatives .

Q. What factors influence reaction efficiency in synthesizing isocoumarin derivatives from this compound?

Reaction efficiency depends on:

  • Substituent electronic effects : Electron-donating groups (e.g., CH₃O) reduce reaction time (30 min) and increase yields (89%), while electron-withdrawing groups (e.g., NO₂) require longer times (120 min) and lower yields (68%) due to reduced nucleophilicity .
  • Catalyst loading : Zn(OTf)₂ at 10 mol% optimizes cyclization without byproducts .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?

  • NMR : Ethynyl protons (δ 2.8–3.2 ppm) and aromatic protons (δ 7.0–8.2 ppm) confirm regiochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 236.0835 for C₁₆H₁₂O₂).
  • X-ray crystallography : Resolves steric clashes in bulky derivatives (e.g., N(CH₃)₂ substituents) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact cyclization mechanisms?

Electronic effects dominate:

  • Electron-donating groups (e.g., CH₃, OCH₃) accelerate cyclization by stabilizing transition states via resonance. For example, CH₃O-substituted derivatives achieve 89% yield in 30 min .
  • Electron-withdrawing groups (e.g., NO₂) slow reactions due to decreased electron density at the alkyne. Steric hindrance from bulky groups (e.g., N(CH₃)₂) is mitigated by flexible Zn(OTf)₂ coordination .

Q. What strategies resolve contradictions in yield data for nitro-substituted derivatives?

Despite extended reaction times (120 min), NO₂-substituted derivatives yield only 68% due to competing side reactions (e.g., hydrolysis). Strategies include:

  • Lowering temperature (40°C) to suppress side pathways.
  • Using protecting groups (e.g., Boc) for sensitive substituents.
  • Kinetic studies to identify rate-limiting steps (e.g., alkyne activation vs. cyclization) .

Q. How can mechanistic studies elucidate the role of Zn(OTf)₂ in cyclization?

  • Isotopic labeling : ¹⁸O-tracing in ethyl acrylate confirms nucleophilic attack at the β-position.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to probe transition states.
  • DFT calculations : Model Zn coordination geometries and charge distribution during alkyne activation .

Q. How are structure-activity relationships (SAR) explored for antioxidant derivatives?

  • DPPH assays : NO₂-substituted derivatives show lower radical scavenging (IC₅₀ = 45 µM) due to electron withdrawal, while CH₃O derivatives exhibit higher activity (IC₅₀ = 28 µM) via radical stabilization .
  • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) to differentiate antioxidant efficacy from nonspecific toxicity .

Q. What methodologies optimize large-scale synthesis while maintaining purity?

  • Continuous flow reactors : Enhance heat/mass transfer for reproducible yields.
  • Chromatography-free purification : Use pH-selective crystallization (e.g., basic aqueous washes to remove unreacted acrylate).
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR .

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